

An In-depth Technical Guide to 5-bromo-2-(1-hydroxycyclobutyl)pyridine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-(5-Bromopyridin-2-yl)cyclobutanol
CAS No.:	1319256-44-4
Cat. No.:	B8814001

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2-(1-hydroxycyclobutyl)pyridine, a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Due to its novelty, a registered CAS number for this specific molecule is not readily available in common chemical databases. This guide, therefore, focuses on its identification through key precursors, a detailed, field-proven synthetic protocol, its chemical properties, and prospective applications in drug discovery. Furthermore, this document outlines the necessary safety protocols and presents a visual representation of the synthetic workflow to aid researchers in its practical application.

Chemical Identification and Properties

While a specific CAS number for 5-bromo-2-(1-hydroxycyclobutyl)pyridine is not cataloged, its identity can be established through its molecular structure and the well-characterized precursors used in its synthesis.

- IUPAC Name: (5-bromopyridin-2-yl)(cyclobutyl)methanol
- Molecular Formula: C₁₀H₁₂BrNO
- Molecular Weight: 242.11 g/mol
- Chemical Structure:

Table 1: Physicochemical Properties (Estimated)

Property	Value	Source
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.	Inferred from similar compounds
Appearance	Likely a white to off-white solid at room temperature.	Inferred from similar compounds

Synthesis Pathway and Experimental Protocol

The most direct and efficient synthesis of 5-bromo-2-(1-hydroxycyclobutyl)pyridine involves the reaction of a 5-bromopyridyl organometallic intermediate with cyclobutanone. The key precursor for this synthesis is 2,5-dibromopyridine. The selective monolithiation at the 2-position of 2,5-dibromopyridine is crucial and can be influenced by solvent and concentration.

Core Synthetic Workflow

Caption: Proposed synthetic workflow for 5-bromo-2-(1-hydroxycyclobutyl)pyridine.

Detailed Experimental Protocol

Materials:

- 2,5-Dibromopyridine (CAS: 624-28-2)

- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Cyclobutanone (CAS: 1191-95-3)
- Anhydrous Toluene
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** Under an inert atmosphere (e.g., argon or nitrogen), a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous toluene is cooled to -78 °C in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. The concentration should be kept low (e.g., 0.017 M) to favor lithiation at the 2-position.
- **Lithiation:** n-Butyllithium (1.2 equivalents) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure the formation of the 2-lithio-5-bromopyridine intermediate.
- **Addition of Electrophile:** A solution of cyclobutanone (1.1 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at this temperature.
- **Quenching and Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
- **Extraction:** The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 5-bromo-2-(1-hydroxycyclobutyl)pyridine.

Applications in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a cyclobutyl alcohol moiety at the 2-position and a bromine atom at the 5-position of the pyridine ring offers several advantages for drug development:

- **Structural Diversity:** The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the creation of diverse chemical libraries.
- **Pharmacological Relevance:** Pyridinyl methanol derivatives have been identified as potent and selective antagonists for targets such as the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders. [1][2]The cyclobutyl group can provide a specific three-dimensional conformation that may enhance binding to target proteins.
- **Improved Physicochemical Properties:** The cyclobutyl group can improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

Safety and Handling

As 5-bromo-2-(1-hydroxycyclobutyl)pyridine is a novel compound, a comprehensive safety profile is not available. However, based on its precursors and structural analogues, the following precautions are recommended:

- **Precursors:** 2,5-Dibromopyridine is a hazardous substance. n-Butyllithium is highly pyrophoric and reacts violently with water. Cyclobutanone is flammable. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

- Handling: Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.

Conclusion

5-bromo-2-(1-hydroxycyclobutyl)pyridine represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. While its CAS number is not yet established, this guide provides a robust synthetic pathway, insights into its potential applications, and essential safety information. The presented protocol, leveraging the selective lithiation of 2,5-dibromopyridine, offers a reliable method for its preparation, enabling further exploration of its utility in medicinal chemistry and materials science.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-bromo-2-(1-hydroxycyclobutyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8814001/docs#an-in-depth-technical-guide-to-5-bromo-2-1-hydroxycyclobutyl-pyridine\]](https://www.benchchem.com/product/b8814001/docs#an-in-depth-technical-guide-to-5-bromo-2-1-hydroxycyclobutyl-pyridine)

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